In Vitro Binding Affinity (Ki) Comparison: CGRP Antagonist 1 vs. MK-3207
CGRP antagonist 1 (compound 20) displaces [¹²⁵I]hCGRP from the human CGRP receptor expressed in HEK293 cells co-expressing RAMP1 with a Ki of 35 nM [1]. In contrast, MK-3207, a clinical-stage oral CGRP antagonist, exhibits a Ki of 0.024 nM (24 pM) under comparable assay conditions [2][3]. This represents a 1,458-fold difference in binding affinity, indicating that MK-3207 is substantially more potent at the receptor level.
| Evidence Dimension | CGRP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | MK-3207: 0.024 nM (24 pM) |
| Quantified Difference | 1,458-fold lower affinity (i.e., MK-3207 is 1,458× more potent by Ki) |
| Conditions | HEK293 cells expressing human CGRP receptor with RAMP1; [¹²⁵I]hCGRP radioligand displacement |
Why This Matters
The >1,000-fold difference in binding affinity directly impacts the concentration required to achieve equivalent receptor occupancy in vitro and informs experimental design where maximal target engagement is required.
- [1] Stump CA, et al. The discovery of highly potent CGRP receptor antagonists. Bioorg Med Chem Lett. 2009;19:214-217. View Source
- [2] Bell IM, et al. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Med Chem Lett. 2010;1:24-29. View Source
- [3] Salvatore CA, et al. Pharmacological properties of MK-3207. J Pharmacol Exp Ther. 2010;333(1):152-60. View Source
